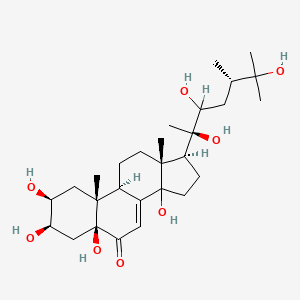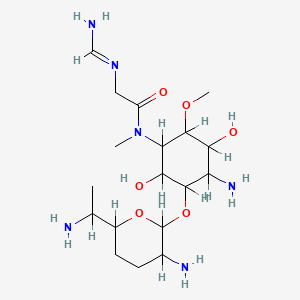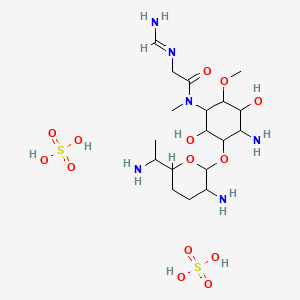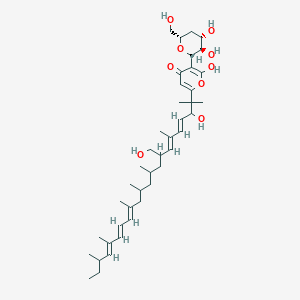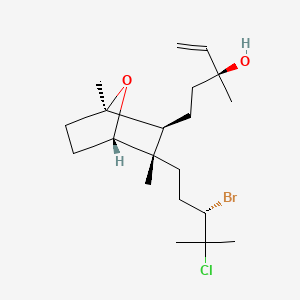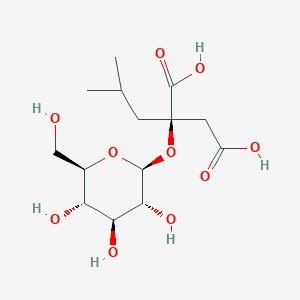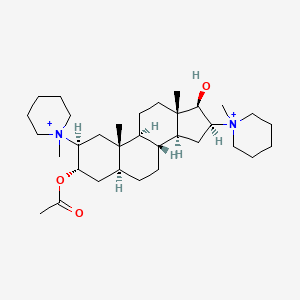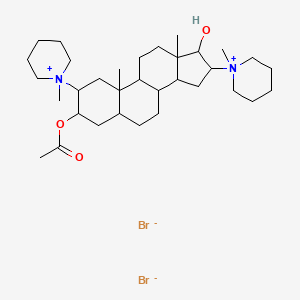
达普森羟胺
描述
N-羟基氨基苯磺酰胺,也称为氨基苯磺酰胺羟胺,是磺胺类抗生素氨基苯磺酰胺的代谢产物。它是在肝脏中由细胞色素 P-450 酶对氨基苯磺酰胺进行 N-羟基化而形成的。 该化合物因其在氨基苯磺酰胺相关的不良反应中发挥的作用而闻名,这些不良反应包括高铁血红蛋白血症、溶血性贫血和血栓形成 .
科学研究应用
N-羟基氨基苯磺酰胺在科学研究中有多种应用,包括:
作用机制
N-羟基氨基苯磺酰胺主要通过产生活性氧物种发挥作用。这些活性物种会导致对各种细胞成分的氧化损伤,从而导致细胞毒性。 该化合物还通过增加磷脂酰丝氨酸的暴露和磷脂酰丝氨酸携带微囊泡的形成来诱导红细胞的促凝血活性 . 该活性会导致与氨基苯磺酰胺相关的血栓形成风险 .
类似化合物:
氨基苯磺酰胺: N-羟基氨基苯磺酰胺的母体化合物.
磺胺类药物: 一类具有类似结构特征和代谢途径的抗生素.
羟胺衍生物: 含有羟胺官能团并表现出类似化学反应活性的化合物.
独特性: N-羟基氨基苯磺酰胺因其能够诱导特定不良反应(如高铁血红蛋白血症、溶血性贫血和血栓形成)而具有独特性。 它作为氨基苯磺酰胺的代谢产物及其与红细胞和活性氧物种的特定相互作用,使其区别于其他类似化合物 .
生化分析
Biochemical Properties
Dapsone hydroxylamine interacts with various enzymes and proteins. It is metabolized mainly through acetylation by N-acetyltransferase enzyme to monoacetyldapsone (MADDS) and through hydroxylation by cytochrome P-450 enzymes (including CYP2E1, CYP2C9, and CYP3A4) . Its anti-inflammatory properties are triggered by inhibiting reactive oxygen species (ROS) production, reducing the effect of eosinophil peroxidase on mast cells, and downregulating neutrophil-mediated inflammatory responses .
Cellular Effects
Dapsone hydroxylamine has significant effects on various types of cells. It induces cytotoxicity via reactive oxygen species (ROS) generation in various types of cells . In freshly isolated human red blood cells (RBCs), sub-hemolytic concentrations of Dapsone hydroxylamine increased phosphatidylserine (PS) exposure and augmented the formation of PS-bearing microvesicles (MV) .
Molecular Mechanism
Dapsone hydroxylamine exerts its effects at the molecular level through several mechanisms. It increases prothrombotic risks by inducing the procoagulant activity of red blood cells (RBCs) . This is achieved through reactive oxygen species (ROS) generation and the subsequent dysregulation of enzymes maintaining membrane phospholipid asymmetry .
Temporal Effects in Laboratory Settings
The effects of Dapsone hydroxylamine change over time in laboratory settings. For instance, both the single dose of 50 or 100 mg/kg (i.p.) Dapsone hydroxylamine and repeated doses of 10 mg/kg per day (i.p.) for 4 days increased thrombus formation in rats .
Dosage Effects in Animal Models
The effects of Dapsone hydroxylamine vary with different dosages in animal models. Both the single dose of 50 or 100 mg/kg (i.p.) Dapsone hydroxylamine and repeated doses of 10 mg/kg per day (i.p.) for 4 days increased thrombus formation in rats .
Metabolic Pathways
Dapsone hydroxylamine is involved in several metabolic pathways. It is metabolized mainly through acetylation by N-acetyltransferase enzyme to monoacetyldapsone (MADDS) and through hydroxylation by cytochrome P-450 enzymes (including CYP2E1, CYP2C9, and CYP3A4), resulting in the creation of Dapsone hydroxylamine .
Transport and Distribution
Dapsone hydroxylamine is transported and distributed within cells and tissues. After ingestion, Dapsone is absorbed rapidly and nearly completely from the gastrointestinal tract. It is distributed throughout total body water and is present in all tissues .
Subcellular Localization
Dapsone hydroxylamine forms intracellular adducts . Interestingly, Dapsone hydroxylamine rapidly and selectively distributes into red blood cells (RBCs) within the circulation and disrupts the integrity of RBCs .
准备方法
合成路线和反应条件: N-羟基氨基苯磺酰胺是通过氨基苯磺酰胺的 N-羟基化合成。该过程涉及使用细胞色素 P-450 酶,这些酶催化将羟基添加到氨基苯磺酰胺分子中的氮原子上。 该反应通常发生在肝脏中,因为这些酶在肝脏中含量丰富 .
化学反应分析
反应类型: N-羟基氨基苯磺酰胺经历几种类型的化学反应,包括:
常用试剂和条件:
主要形成的产物:
氧化产物: 活性氧物种和其他氧化衍生物.
还原产物: 氨基苯磺酰胺.
取代产物: 根据所用亲核试剂的不同,形成各种取代衍生物.
相似化合物的比较
Dapsone: The parent compound from which N-HYDROXYDAPSONE is derived.
Sulfonamides: A class of antibiotics that share similar structural features and metabolic pathways.
Hydroxylamine Derivatives: Compounds that contain the hydroxylamine functional group and exhibit similar chemical reactivity.
Uniqueness: N-HYDROXYDAPSONE is unique in its ability to induce specific adverse effects such as methemoglobinemia, hemolytic anemia, and thrombosis. Its role as a metabolite of dapsone and its specific interactions with red blood cells and reactive oxygen species distinguish it from other similar compounds .
属性
IUPAC Name |
N-[4-(4-aminophenyl)sulfonylphenyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c13-9-1-5-11(6-2-9)18(16,17)12-7-3-10(14-15)4-8-12/h1-8,14-15H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDSJDWESCGRKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186361 | |
| Record name | Dapsone hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32695-27-5 | |
| Record name | Dapsone hydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032695275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dapsone hydroxylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dapsone hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAPSONE HYDROXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS5815Z51W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






